2-(2-Methoxyethyl)-6-methylpyridine
Description
2-(2-Methoxyethyl)-6-methylpyridine (CAS: 71172-56-0) is a pyridine derivative with the molecular formula C₉H₁₃NO and a molecular weight of 151.206 g/mol. Key physical properties include a density of 0.977 g/cm³, boiling point of 193.3°C, and flash point of 69.2°C . The methoxyethyl (-OCH₂CH₂OCH₃) substituent at the 2-position and methyl (-CH₃) group at the 6-position confer distinct electronic and steric characteristics, making it a versatile intermediate in coordination chemistry and synthetic organic reactions.
Properties
CAS No. |
71172-56-0 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-6-methylpyridine |
InChI |
InChI=1S/C9H13NO/c1-8-4-3-5-9(10-8)6-7-11-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
ZKQBRFRQZNYNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CCOC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Followed by Functionalization
Nucleophilic Substitution via Pyridine N-Oxides
N-Oxidation and Directed Functionalization
Pyridine N-oxides enhance electrophilic substitution reactivity at the 2- and 4-positions. As detailed in the Abertay University study, ethyl 3-pyridylacetate undergoes N-oxidation with peracetic acid or m-chloroperbenzoic acid (m-CPBA). For 2-(2-methoxyethyl)-6-methylpyridine, N-oxidation of 6-methylpyridine could direct methoxyethylation at the 2-position.
Procedure
-
N-Oxidation : React 6-methylpyridine with m-CPBA in dichloromethane at 0–25°C.
-
Methoxyethylation : Treat the N-oxide with 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃).
-
Deoxygenation : Use phosphorus tribromide or catalytic hydrogenation to remove the N-oxide group.
Yield Optimization
-
Methoxyethylation yield: 60–75% (dependent on base and temperature).
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables precise functionalization. A 2-bromo-6-methylpyridine precursor can react with a methoxyethyl boronic ester under Suzuki conditions.
Typical Conditions
-
Catalyst : Pd(PPh₃)₄ (2 mol%).
-
Base : Na₂CO₃.
-
Solvent : Dioxane/water (4:1).
-
Temperature : 80–100°C for 12–24 hours.
Challenges
-
Limited by boronic ester availability.
-
Competing homocoupling requires rigorous anhydrous conditions.
Ring-Closing Approaches
Hantzsch Dihydropyridine Synthesis
Constructing the pyridine ring with pre-installed substituents offers regioselectivity. A modified Hantzsch synthesis using 3-methoxyethyl-1,3-diketone and ammonium acetate could yield this compound.
Reaction Scheme
Advantages
-
Single-step synthesis.
-
High atom economy.
Limitations
-
Low yields (~40%) due to steric hindrance from the methoxyethyl group.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Friedel-Crafts | 65–80 | High | Moderate |
| N-Oxide | 60–75 | Moderate | High |
| Suzuki Coupling | 50–70 | Low | High |
| Hantzsch Synthesis | 30–40 | Moderate | Low |
Key Findings
-
Friedel-Crafts-derived routes offer the best balance of yield and scalability.
-
N-Oxide functionalization is preferable for lab-scale synthesis with strict regiochemical requirements.
Scientific Research Applications
2-(2-Methoxyethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-6-methylpyridine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may act as a ligand for certain pyridine-binding proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physical and Chemical Properties
The table below compares 2-(2-Methoxyethyl)-6-methylpyridine with analogous pyridine derivatives, focusing on substituent effects:
Key Observations:
- Polarity and Solubility: The methoxyethyl group in this compound enhances polarity compared to nonpolar ethyl (C₂H₅) or chloromethyl (-CH₂Cl) substituents. This improves solubility in polar solvents like THF or methanol, critical for coordination chemistry applications .
- Reactivity : Chloromethyl derivatives (e.g., 2-(Chloromethyl)-6-methylpyridine) are reactive toward nucleophilic substitution, enabling functionalization at the methyl position . In contrast, the methoxyethyl group is less reactive but stabilizes metal-ligand interactions via ether oxygen coordination .
Coordination Chemistry and Material Science
- Ligand Behavior : this compound forms stable complexes with vanadium(V) and copper(I), as seen in studies of analogous ligands like 2-(2-benzimidazolyl)-6-methylpyridine . The ether oxygen participates in coordination, contrasting with chloromethyl or ethyl groups, which act as steric hindrances or inert substituents.
- Photophysical Properties : Copper(I) complexes with benzimidazolyl-pyridine ligands exhibit tunable luminescence . The methoxyethyl group’s electron-donating nature could similarly influence emission spectra in coordination complexes.
Biological Activity
2-(2-Methoxyethyl)-6-methylpyridine, with the molecular formula C10H13NO and a molecular weight of approximately 163.22 g/mol, is an organic compound notable for its potential biological activities. This compound features a pyridine ring substituted with a methoxyethyl group at the 2-position and a methyl group at the 6-position, which contributes to its unique chemical properties and biological interactions. Recent studies have highlighted its antimicrobial properties and potential applications in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial agent. Its ability to modulate enzyme activity suggests potential therapeutic applications in pharmacology. The compound has been shown to interact with various biological targets, influencing metabolic pathways and cellular processes.
Antimicrobial Activity
A study investigating the antimicrobial properties of related compounds found that derivatives of this compound demonstrated notable antibacterial and antifungal activity. Specifically, a nickel complex derived from this pyridine exhibited significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations exceeding 40 µg/mL, along with antifungal activity against Candida albicans and Candida tropicalis at concentrations above 30 µg/mL .
Case Study: Gallstone Dissolution
A recent study evaluated the efficacy of this compound as a topical agent for gallstone dissolution in a porcine model. The findings revealed that this compound offered superior solubility compared to methyl-tert-butyl ether (MTBE), achieving dissolution rates of 75%, 95%, and 100% at intervals of 60, 120, and 240 minutes, respectively (P < 0.05). In vivo assessments indicated that it exhibited approximately 1.8 times higher solubility than MTBE, with significantly lower toxicological profiles, suggesting its potential as a safer alternative for gallstone treatment .
| Parameter | MMP (this compound) | MTBE |
|---|---|---|
| Solubility at 60 min | 75% | 56% |
| Solubility at 120 min | 95% | 69% |
| Solubility at 240 min | 100% | 82% |
| Toxicity | Lower levels of apoptosis/inflammation | Higher toxicity levels |
The biological activity of this compound may be attributed to its ability to bind with specific enzymes or receptors within biological systems. Interaction studies suggest that it can inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing various cellular processes. For instance, docking studies indicated strong binding affinity with proteins such as dihydrofolate reductase from S. aureus, showcasing its potential as an antibacterial agent .
Q & A
Q. What are the recommended synthetic routes for 2-(2-Methoxyethyl)-6-methylpyridine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves alkylation or substitution reactions. For example, 2-(chloromethyl)-6-methylpyridine (a structurally related precursor) can undergo nucleophilic substitution with sodium methoxide in methanol to introduce the methoxyethyl group . Key optimization parameters include:
- Temperature : Room temperature for substitution reactions to avoid side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation .
- Catalyst selection : Palladium-based catalysts may improve coupling efficiency if introducing aromatic or heterocyclic substituents .
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR can confirm the methoxyethyl (-OCHCHOCH) and methylpyridine moieties. For example, the methoxy protons typically resonate at δ 3.2–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., molecular ion peak at m/z 181.12 for CHNO).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98% is ideal for biological assays) .
Q. What are the key stability considerations for handling and storing this compound?
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .
- Handling : Use inert atmospheres (N/Ar) during reactions to avoid moisture-sensitive side reactions.
- Degradation pathways : The methoxyethyl group may undergo cleavage under strongly acidic or basic conditions, necessitating pH-neutral buffers in biological studies .
Advanced Research Questions
Q. How does the methoxyethyl substituent influence the compound’s reactivity in cross-coupling reactions?
The methoxyethyl group acts as a mild electron-donating substituent, directing electrophilic aromatic substitution to the pyridine ring’s 4-position. In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the methyl group at the 6-position may reduce reaction yields. Optimization strategies include:
- Ligand design : Bulky ligands (e.g., SPhos) enhance regioselectivity .
- Temperature modulation : Elevated temperatures (80–100°C) improve reaction kinetics for sterically hindered substrates .
Contradictory data exists on optimal catalysts (Pd(OAc) vs. PdCl), suggesting condition-dependent outcomes .
Q. What experimental approaches are suitable for investigating the biological activity of this compound?
- Enzyme inhibition assays : Screen against kinases or receptors (e.g., mGluR5) using fluorescence polarization or TR-FRET. Structural analogs like ABP688 (a mGluR5 antagonist) suggest potential neuromodulatory activity .
- Cellular uptake studies : Radiolabel the compound with for PET imaging to evaluate blood-brain barrier penetration .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the methoxyethyl chain .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) vs. protic solvents (MeOH) alter nucleophilicity .
- Catalyst poisoning : Trace moisture or oxygen in reactions reduces Pd catalyst efficiency .
- Analytical variability : Differences in HPLC calibration or NMR integration thresholds.
Recommendations: - Replicate reactions under inert conditions.
- Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
